molecular formula C22H26FN3O4 B1430205 8-Ethoxymoxifloxacin CAS No. 1029364-75-7

8-Ethoxymoxifloxacin

Cat. No.: B1430205
CAS No.: 1029364-75-7
M. Wt: 415.5 g/mol
InChI Key: BFYROJNBHUWYDU-YVEFUNNKSA-N
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Description

8-Ethoxymoxifloxacin (8EMOX) is a fluoroquinolone antibiotic with potent activity against Gram-positive and Gram-negative bacteria . It inhibits bacterial DNA gyrase and topoisomerase IV, which maintain the integrity of bacterial DNA .


Molecular Structure Analysis

The molecular formula of this compound is C22H26FN3O4 . The molecular weight is 415.4579 . The InChI string representation of its structure is available .


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.377±0.06 g/cm3, a predicted boiling point of 641.8±55.0 °C, and a predicted pKa of 6.44±0.50 . It is stable in air, but not in acidic or alkaline conditions .

Scientific Research Applications

Enhanced Potency Against Pathogens

8-Ethoxymoxifloxacin, a novel 8-methoxyquinolone, exhibits enhanced potency against crucial Gram-positive pathogens, particularly Streptococcus pneumoniae, while retaining activity against Gram-negative bacteria. Its clinical trials show a strong safety record with minor effects, demonstrating its potential as a robust antibacterial agent (Ball, 2000).

Antimycobacterial Properties

Studies have revealed that this compound is the most active among tested quinolones against Mycobacterium tuberculosis and other mycobacteria, suggesting its significant role as an antimycobacterial agent (Gillespie & Billington, 1999).

Broad Spectrum of Antibacterial Activity

This compound is notable for its broad spectrum of antibacterial activity, including effectiveness against penicillin-resistant Streptococcus pneumoniae. It achieves strong tissue penetration, offering a convenient once-daily administration schedule, making it a vital option in bacterial infection treatment (Keating & Scott, 2004).

Targeting Intracellular Pathogens

Research shows that this compound targets the GyrA subunit of DNA gyrase, resulting in high activity against S. pneumoniae strains. This mechanism contributes to its effectiveness against strains with mutations in DNA topoisomerase IV (Pestova et al., 2000).

Efficacy in Experimental Models

In experimental models like Escherichia coli meningitis, this compound has shown potent bactericidal effectiveness and a promising pharmacodynamic profile in cerebrospinal fluid. This indicates its potential efficacy in treating serious bacterial infections like meningitis (Rodríguez-Cerrato et al., 2001).

Application in Tuberculosis Treatment

Studies on murine tuberculosis indicate that this compound has dose-dependent bactericidal activity against Mycobacterium tuberculosis. This highlights its potential to contribute significantly to tuberculosis treatment regimens (Yoshimatsu et al., 2002).

Mechanism of Action

Target of Action

8-Ethoxymoxifloxacin, a derivative of moxifloxacin, primarily targets the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .

Mode of Action

The bactericidal action of this compound results from the inhibition of topoisomerase II and IV . By inhibiting these enzymes, the drug interferes with the supercoiling and unwinding of bacterial DNA, which is crucial for DNA replication and transcription. This disruption leads to the death of the bacterial cells .

Pharmacokinetics

This compound, like its parent compound moxifloxacin, is expected to have high bioavailability and a plasma half-life between 11.4–15.2 hours . This suggests a once-daily treatment regimen. The drug is well distributed to various tissues, including saliva, interstitial fluids, and lung tissues . It is metabolized in the liver, primarily via glucuronide and sulfate conjugation . About 22% of a dose is excreted via the kidneys as unmetabolized this compound, while 14% and 2.5% of a dose is renally excreted as acylglucuronide and N-sulphate, respectively .

Result of Action

The primary result of this compound’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication and transcription, the drug prevents bacteria from proliferating, leading to their eventual death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of antimicrobial agents like this compound . Factors such as soil composition, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can contribute to the spread of antimicrobial resistance . Understanding these factors is crucial for developing strategies to mitigate the spread of resistance and enhance the efficacy of antimicrobial agents.

Biochemical Analysis

Biochemical Properties

8-Ethoxymoxifloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting cell replication and leading to bacterial cell death . Additionally, this compound interacts with other biomolecules such as ribosomal RNA, further disrupting protein synthesis and bacterial growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects at higher concentrations . Furthermore, this compound can modulate the expression of genes involved in inflammatory responses, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiled structure of bacterial DNA, which is essential for replication and transcription. By inhibiting these enzymes, this compound prevents the relaxation of supercoiled DNA, leading to the inhibition of DNA synthesis and bacterial cell death . Additionally, this compound can bind to ribosomal RNA, inhibiting protein synthesis and further contributing to its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life of approximately 12-15 hours, allowing for once-daily dosing . Over extended periods, this compound can accumulate in tissues, leading to sustained antibacterial activity. Prolonged exposure can also result in the development of bacterial resistance, necessitating careful monitoring and appropriate dosing strategies . Long-term studies have shown that this compound can induce changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively reduces bacterial load and improves clinical outcomes in models of bacterial infections . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in significant adverse effects, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

This compound is metabolized primarily through hepatic pathways, involving phase II metabolism with the formation of N-sulphate and acylglucuronide metabolites . These metabolites are excreted via renal and biliary routes, with a significant portion of the unmetabolized compound also being excreted unchanged . The metabolic pathways of this compound do not involve cytochrome P450 enzymes, reducing the potential for drug-drug interactions .

Transport and Distribution

This compound is rapidly absorbed and widely distributed throughout the body, with high bioavailability and a plasma half-life of 11.4-15.2 hours . It is well-distributed to various tissues, including saliva, interstitial fluids, and lung tissues . The compound is transported across cell membranes via passive diffusion and interacts with transport proteins, facilitating its distribution to target sites . The main metabolites, N-sulphate and acylglucuronide, are also distributed throughout the body and excreted via renal and biliary routes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV . In mammalian cells, this compound can localize to the mitochondria, where it may induce oxidative stress and apoptosis . The compound’s localization is influenced by its chemical structure and the presence of targeting signals that direct it to specific cellular compartments .

Properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4/c1-2-30-21-18-14(20(27)15(22(28)29)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,2-7,9,11H2,1H3,(H,28,29)/t12-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYROJNBHUWYDU-YVEFUNNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145578
Record name 8-Ethoxymoxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029364-75-7
Record name 8-Ethoxymoxifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Ethoxymoxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-ETHOXYMOXIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UM832365E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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